molecular formula C10H7F2NO2 B169718 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid CAS No. 126030-73-7

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Cat. No. B169718
CAS RN: 126030-73-7
M. Wt: 211.16 g/mol
InChI Key: VZWMUWNMZOYMFC-UHFFFAOYSA-N
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Description

“2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 126030-73-7. It has a molecular weight of 211.17 and its IUPAC name is (5,6-difluoro-1H-indol-3-yl)acetic acid . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The molecular formula of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is C10H7F2NO2 . The InChI Code is 1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) .


Physical And Chemical Properties Analysis

The physical form of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is solid . It is stored in dry conditions at room temperature . The molecular weight is 211.16 g/mol .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, have shown potential as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been investigated for antiviral activity against a broad range of RNA and DNA viruses .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown promise in the treatment of cancer cells . The specific mechanisms of action and potential applications in cancer treatment would need to be further investigated.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activities . This suggests that 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid could potentially be used in the development of new HIV treatments.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activities . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Safety and Hazards

The safety information for “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” includes several hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

Indole derivatives, including “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid”, have shown potential in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents or drugs . This suggests that there may be future research directions in exploring the therapeutic potential of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” and similar compounds.

properties

IUPAC Name

2-(5,6-difluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWMUWNMZOYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562603
Record name (5,6-Difluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

CAS RN

126030-73-7
Record name (5,6-Difluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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